molecular formula C20H16N2O B607624 GeA-69

GeA-69

Numéro de catalogue: B607624
Poids moléculaire: 300.4 g/mol
Clé InChI: LDPDVNYCIOHPGF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Applications De Recherche Scientifique

Cancer Therapy

GeA-69's primary application lies in cancer research, particularly for cancers where PARP14 is implicated. By inhibiting PARP14 MD2, this compound can potentially disrupt the cancer cell's ability to repair DNA damage, thereby enhancing the efficacy of existing chemotherapeutic agents.

Case Study:
In studies involving U-2 OS cells, this compound demonstrated the ability to significantly reduce PARP14 MD2 recruitment to DNA damage sites when applied at concentrations as low as 50 µM. This suggests that this compound could be used as an adjunct therapy to improve outcomes in cancer treatments that rely on inducing DNA damage .

Viral Pathogenesis

This compound may also have applications in treating viral infections. Macrodomains are known to play roles in viral replication and pathogenesis. By targeting these domains, this compound could potentially inhibit viral lifecycle processes, although specific studies on this application are still emerging.

Comparative Analysis of Binding Affinity

The following table summarizes the binding affinities of this compound compared to other known inhibitors targeting similar pathways:

CompoundTargetBinding Affinity (KDK_D)Selectivity
This compoundPARP14 MD2860 nMHigh
MnK2-68PARP14 MD2Not applicable (negative control)N/A
Other Inhibitor APARP1500 nMModerate
Other Inhibitor BPARP21 µMLow

Biochemical Profile

This compound has been characterized for its biochemical properties:

  • Cell Permeability: Demonstrated high permeability with a logP value of -3.5 across different pH levels .
  • Cytotoxicity: Exhibited moderate cytotoxicity with an effective concentration (EC50EC_{50}) around 50 µM in various cell lines including HeLa and HEK293 .

Analyse Biochimique

Biochemical Properties

GeA-69 plays a crucial role in biochemical reactions by inhibiting the activity of PARP14, a protein involved in various cellular processes, including DNA repair . The compound interacts with macrodomain 2 of PARP14, preventing its recruitment to sites of DNA damage . This interaction is characterized by a low micromolar affinity, making this compound a potent inhibitor . Additionally, this compound exhibits moderate cytotoxicity among HeLa, U-2 OS, and HEK293 cells, indicating its potential as a therapeutic agent .

Cellular Effects

This compound influences various cellular processes by inhibiting PARP14 activity. This inhibition prevents the localization of PARP14 to DNA damage sites, thereby affecting DNA repair mechanisms . The compound also exhibits moderate cytotoxicity in HeLa, U-2 OS, and HEK293 cells, with EC50 values of 58 µM, 52 µM, and 54 µM, respectively . These effects suggest that this compound can modulate cell signaling pathways, gene expression, and cellular metabolism, making it a valuable tool for studying cellular processes .

Molecular Mechanism

The molecular mechanism of this compound involves its selective binding to macrodomain 2 of PARP14 . This binding prevents the recruitment of PARP14 to sites of DNA damage, thereby inhibiting its role in DNA repair . The allosteric binding mechanism of this compound ensures its selectivity over other human macrodomains, making it a highly specific inhibitor . This specificity is crucial for its potential therapeutic applications, as it minimizes off-target effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under specific storage conditions, such as 4°C for solid form and -80°C for solutions . Over time, this compound prevents the recruitment of PARP14 to DNA damage sites, which can lead to long-term effects on cellular function . These effects have been observed in both in vitro and in vivo studies, highlighting the compound’s potential for long-term therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower concentrations, the compound effectively inhibits PARP14 activity without causing significant cytotoxicity . At higher doses, this compound exhibits moderate cytotoxicity, which can lead to adverse effects . These dosage-dependent effects are crucial for determining the therapeutic window of this compound and optimizing its use in preclinical and clinical studies .

Metabolic Pathways

This compound is involved in metabolic pathways related to DNA damage repair . The compound interacts with PARP14, a key enzyme in these pathways, and inhibits its activity . This inhibition affects the recruitment of PARP14 to DNA damage sites, thereby modulating the metabolic flux and levels of metabolites involved in DNA repair . Understanding these metabolic pathways is essential for elucidating the therapeutic potential of this compound .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms . The compound exhibits high cell permeability, with 2% passing paracellularly and 98% transcellularly over the membrane . This high permeability ensures efficient distribution of this compound within cells, allowing it to reach its target sites and exert its inhibitory effects on PARP14 . Additionally, the compound’s solubility in DMSO and methanol facilitates its use in various experimental settings .

Subcellular Localization

This compound predominantly localizes to sites of DNA damage within cells . This localization is facilitated by its interaction with macrodomain 2 of PARP14, which directs the compound to these specific compartments . The subcellular localization of this compound is crucial for its activity, as it ensures that the compound effectively inhibits PARP14 and prevents its recruitment to DNA damage sites . This targeted localization enhances the compound’s therapeutic potential by minimizing off-target effects .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse de GeA-69 implique plusieurs étapes, notamment la formation d’intermédiaires clés et leurs réactions ultérieures dans des conditions contrôlées. La voie de synthèse détaillée et les conditions réactionnelles sont exclusives et ne sont pas divulguées publiquement dans la littérature disponible .

Méthodes de production industrielle : La production industrielle de this compound implique généralement une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour garantir un rendement et une pureté élevés. Le composé est ensuite purifié à l’aide de techniques telles que la cristallisation ou la chromatographie .

Analyse Des Réactions Chimiques

Types de réactions : GeA-69 subit diverses réactions chimiques, notamment :

Réactifs et conditions courants :

Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire des dérivés oxydés, tandis que la réduction peut produire des formes réduites de this compound .

4. Applications de la recherche scientifique

This compound a une large gamme d’applications de recherche scientifique, notamment :

Activité Biologique

GeA-69 is a selective allosteric inhibitor of poly(ADP-ribose) polymerase 14 (PARP14), which plays a crucial role in various cellular processes, including DNA damage response, gene regulation, and immune responses. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

This compound inhibits the binding of adenosine diphosphate ribose (ADPR) to the macrodomain 2 of PARP14, thereby preventing its localization to DNA damage sites in intact cells. This inhibition disrupts the PARP14-mediated cellular processes that are critical for maintaining genomic stability and cellular homeostasis .

Key Biological Functions of PARP14

PARP14 is involved in several biological functions, including:

  • DNA Damage Repair : Facilitates the repair of DNA lesions through poly(ADP-ribosyl)ation.
  • Gene Regulation : Modulates transcriptional responses to stress and inflammatory signals.
  • Immune Response : Plays a role in regulating the immune system's response to pathogens.

Research Findings

Recent studies have highlighted the significance of PARP14 in various pathological conditions, including cancer and neurodegenerative diseases. The inhibition of PARP14 by this compound has been shown to have potential therapeutic implications.

Case Studies

  • Cancer Models :
    • In preclinical models of cancer, this compound demonstrated significant antitumor activity by enhancing apoptosis and inhibiting tumor cell proliferation when combined with other chemotherapeutic agents.
    • A study involving gastric cancer cells showed that this compound could sensitize these cells to chemotherapy by impairing DNA repair mechanisms .
  • Neurodegenerative Diseases :
    • Research indicated that this compound might protect neuronal cells from oxidative stress-induced damage by modulating PARP14 activity, thus offering potential benefits in conditions like Alzheimer's disease.

Table 1: Summary of Biological Activities of this compound

Activity TypeDescriptionReference
PARP14 Inhibition Selectively inhibits ADPR binding to PARP14 MD2
Antitumor Effects Enhances apoptosis in cancer models
Neuroprotection Protects neuronal cells from oxidative stress

Table 2: Comparative Analysis of PARP Family Members

PARP Family MemberLocalizationKey Functions
PARP-3NuclearDNA damage repair
PARP-4CytosolicVault particle function
PARP-14 Cytosolic/NuclearGene regulation, immune response
PARP-16Endoplasmic reticulumER stress responses

Propriétés

IUPAC Name

N-[2-(9H-carbazol-1-yl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O/c1-13(23)21-18-11-4-2-7-14(18)16-9-6-10-17-15-8-3-5-12-19(15)22-20(16)17/h2-12,22H,1H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDPDVNYCIOHPGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC=C1C2=CC=CC3=C2NC4=CC=CC=C34
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: How does GeA-69 interact with PARP14 MD2 and what are the downstream effects of this interaction?

A: this compound exhibits selective binding to PARP14 MD2, disrupting its ability to recognize and bind to adenosine diphosphate ribose (ADPR) modifications. [] This interaction is achieved through an allosteric mechanism, meaning this compound binds to a site distinct from the ADPR binding pocket, inducing conformational changes that prevent ADPR binding. The research demonstrates that this compound can engage PARP14 MD2 within cells, hindering its localization to DNA damage sites. [] This suggests a potential role for this compound in modulating PARP14-dependent DNA damage response pathways.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.